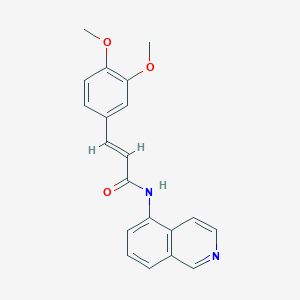

(2E)-3-(3,4-dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide

Description

(2E)-3-(3,4-Dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide is an acrylamide derivative characterized by:

- A 3,4-dimethoxyphenyl group linked via an α,β-unsaturated carbonyl (acrylamide) moiety.

- An isoquinolin-5-yl substituent at the terminal amide position.

Its design is inspired by natural products (e.g., curcuminoids) and synthetic TRPV1 antagonists, where methoxy and aromatic groups enhance binding and stability .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-isoquinolin-5-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-24-18-8-6-14(12-19(18)25-2)7-9-20(23)22-17-5-3-4-15-13-21-11-10-16(15)17/h3-13H,1-2H3,(H,22,23)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMHXDGMOFOAGP-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC3=C2C=CN=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide typically involves the following steps:

Formation of the propenamide backbone: This can be achieved through a condensation reaction between 3,4-dimethoxybenzaldehyde and isoquinoline-5-carboxylic acid, using a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride.

Coupling reaction: The intermediate product is then coupled with an amine derivative under basic conditions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Varied Aromatic Substituents

FEMA 4773 [(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide]

- Structural Differences: Replaces the isoquinolin-5-yl group with a benzodioxol-ethyl chain.

- Bioactivity: Primarily used as a flavor ingredient with GRAS (Generally Recognized As Safe) status.

Curcumin Analogs (e.g., Compound 3d)

- Structural Differences: Feature cyclopentanone/cyclohexanone cores with dual acryloyl groups and methoxy/hydroxy substitutions.

- Bioactivity : Exhibit potent antioxidant (IC50 < 10 µM) and angiotensin-converting enzyme (ACE) inhibitory activity (compound 3d: most potent ACE inhibitor) .

- Key Contrast: The target compound’s single acrylamide chain and isoquinoline group may improve metabolic stability over curcumin’s diketone structure.

TRPV1 Antagonists with Isoquinoline Moieties

PharmEste’s TRPV1 Antagonist

- Structure: (2E)-3-(3-(4-Chlorophenoxy)-2,6,6-trimethylcyclohex-1-enyl)-N-(isoquinolin-5-yl)acrylamide.

- Bioactivity: Demonstrates Ki = 4.6 nM for TRPV1 and 54% prevention of capsaicin-induced allodynia. The 4-chlorophenoxy and trimethylcyclohexenyl groups enhance hydrophobic interactions with the receptor .

- Key Contrast: The target compound lacks the cyclohexenyl and chlorophenoxy groups, suggesting differences in binding affinity and selectivity.

Anti-inflammatory Amides from Lycium yunnanense

- Example : Compound 4 [3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide].

- Bioactivity : Anti-inflammatory IC50 < 17.21 µM. Hydroxy and methoxy groups on phenyl rings are critical for activity .

- Key Contrast: The target compound’s isoquinoline may redirect activity from anti-inflammatory pathways to ion channel modulation (e.g., TRPV1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.